InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H
. 4-Amino Propofol Hydrochloride falls under the category of small molecules and is classified as a GABA receptor modulator. It is primarily investigated for its potential applications in anesthesia and sedation due to its interaction with the GABA-A receptor, similar to its parent compound, Propofol.
The synthesis of 4-Amino Propofol Hydrochloride involves several key steps, typically including addition, condensation, cyclization, and methoxylation reactions.
These steps require careful control of temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product.
The molecular structure of 4-Amino Propofol Hydrochloride can be described as follows:
4-Amino Propofol Hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry .
The primary mechanism of action for 4-Amino Propofol Hydrochloride involves:
4-Amino Propofol Hydrochloride has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9